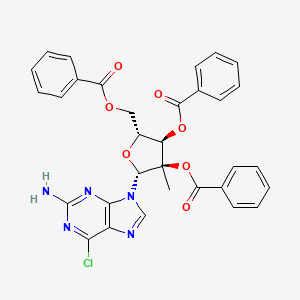

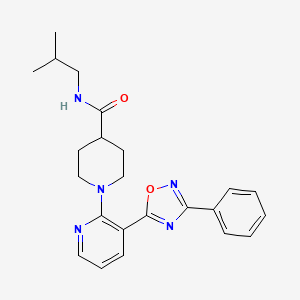

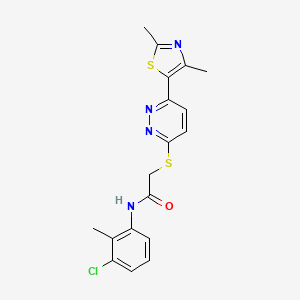

3-(3-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(3-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a structurally complex molecule that features a chlorophenyl group and an isoindoline moiety attached to a propanoic acid backbone. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior and characteristics of structurally related chlorophenyl propanoic acids, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of chlorophenyl propanoic acids typically involves the introduction of a chlorine substituent into the phenyl ring, which can significantly affect the chemical properties and reactivity of the compound. The papers provided do not detail the synthesis of the exact compound but do mention the synthesis of related compounds such as 3-amino-3-(4-chlorophenyl)propanoic acid . The synthesis of such compounds often requires careful control of reaction conditions to ensure the correct placement of the chlorine substituent and the formation of the desired product.

Molecular Structure Analysis

The molecular structure of chlorophenyl propanoic acids can be analyzed using techniques such as vibrational circular dichroism (VCD) and crystallography. For example, the crystal structure of 2-(4-chlorophenoxy)propionic acid has been determined, showing that the carboxylic acid group adopts an antiplanar conformation . Similarly, VCD studies have been used to determine the absolute configuration of chiral alpha-aryloxypropanoic acids . These techniques could be applied to the compound of interest to elucidate its three-dimensional structure and stereochemistry.

Chemical Reactions Analysis

The reactivity of chlorophenyl propanoic acids can be influenced by the presence of the chlorine substituent. The papers do not provide specific reactions for the compound , but they do discuss the enantioseparation of isomeric chlorophenyl propanoic acids, which suggests that these compounds can exist in different enantiomeric forms and may undergo reactions that are sensitive to stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl propanoic acids can vary depending on the position and number of chlorine substituents. For instance, the inclusion interactions and enantioseparation of 2-(3-chlorophenyl)propanoic acids have been studied, indicating that these compounds can form stable inclusion complexes with cyclodextrins, which can affect their solubility and separation behavior . The compound of interest may also exhibit similar interactions due to the presence of the chlorophenyl group.

Relevant Case Studies

While the provided papers do not contain case studies directly related to this compound, they do offer insights into the behavior of related compounds. For example, the enantioseparation of chlorophenyl propanoic acids using countercurrent chromatography provides a case study of how chiral separation techniques can be applied to such compounds . Additionally, the determination of crystal structures and absolute configurations of chlorophenyl propanoic acids serves as a case study for the application of structural analysis techniques to this class of compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The compound 3-(3-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is synthesized and characterized using various methods. A study highlighted the synthesis of a related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, through condensation, chlorination, and esterification reactions. The synthesized compound's structure was confirmed using diffraction techniques like IR, 1H NMR, and X-ray (Shuang-hu, 2014).

Molecular Interactions and Solvent Studies

- Ultrasonic studies were conducted on a structurally related compound, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid (NPTLU), in solutions of polar and non-polar solvents at temperatures ranging from 303–318 K. These studies aimed to investigate the specific molecular interactions in solute and solvent, providing insights into drug transmission and absorption (Tekade, Tale, & Bajaj, 2019).

Development of New Synthesis Methods

- Innovative methods have been developed for the synthesis of compounds with structural similarities to this compound. One study elaborated on a new method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This developed method allows using 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing related compounds, revealing the versatility and potential applications in synthetic chemistry (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-13-6-3-5-11(8-13)15(9-16(20)21)19-10-12-4-1-2-7-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGUADRZTRRUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)